2-(4-((9S,13S)-9,13-Bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid, also known as PSMA-ligand-1, is a complex organic compound with significant implications in medicinal chemistry and drug development. Its chemical structure includes multiple functional groups that contribute to its biological activity and utility in the synthesis of antibody-drug conjugates (ADCs) .
The synthesis of 2-(4-((9S,13S)-9,13-bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid typically involves multiple steps that include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of solvents and catalysts may vary depending on specific methodologies adopted by different research groups .
The molecular structure of 2-(4-((9S,13S)-9,13-bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid features:
Key structural data include:
The compound can undergo various chemical reactions typical for organic molecules with functional groups such as:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations without degrading sensitive functional groups .
The mechanism by which 2-(4-((9S,13S)-9,13-bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid operates primarily involves its role as a linker in antibody-drug conjugates. Upon internalization by target cells (e.g., cancer cells), the linker undergoes cleavage through enzymatic or chemical means:
This targeted delivery enhances therapeutic efficacy while reducing off-target effects .
While specific physical properties such as density and melting point are not extensively documented for this compound , its lipophilicity (as indicated by LogP) suggests it may exhibit moderate solubility in organic solvents.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR and mass spectrometry) for characterization .
The primary application of 2-(4-((9S,13S)-9,13-bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid lies in its use as a cleavable linker in antibody-drug conjugates. This application is particularly relevant in oncology for targeted cancer therapies where precise delivery of cytotoxic agents is crucial for maximizing therapeutic outcomes while minimizing systemic toxicity .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: